(2,2-Dichlorocyclopropyl)methanesulfonyl chloride
Description
(2,2-Dichlorocyclopropyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a cyclopropane ring substituted with two chlorine atoms at the 2,2-positions and a methanesulfonyl chloride group attached to the cyclopropylmethyl moiety. Its molecular formula is C₄H₅Cl₃O₂S, with a molecular weight of 239.51 g/mol. This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-343267) for proteomics research and organic synthesis applications, priced at $197.00 for 250 mg and $399.00 for 1 g .
The synthesis of related dichlorocyclopropyl-containing compounds involves N-alkylation reactions, as demonstrated in the preparation of tertiary amines with γ-dichlorocyclopropyl fragments. For example, N-benzyl-1-(2,2-dichlorocyclopropyl)methylamine can be alkylated with reagents like allyl chloride or benzyl chloride in DMSO at 70°C, yielding products with over 60% efficiency .
Properties
IUPAC Name |
(2,2-dichlorocyclopropyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O2S/c5-4(6)1-3(4)2-10(7,8)9/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXYDQHHAVBYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237142 | |
| Record name | 2,2-Dichlorocyclopropanemethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-10-9 | |
| Record name | 2,2-Dichlorocyclopropanemethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dichlorocyclopropanemethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501237142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-dichlorocyclopropyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Precursors in Acidic Conditions
One of the foundational approaches involves cyclizing suitable precursor compounds under acidic conditions to form the cyclopropane ring bearing dichlorine substituents. According to patent literature, notably EP2221306A1, a key step is the cyclization of a precursor compound (often a sulfonyl or related derivative) in the presence of a strong acid, such as sulfuric acid or trifluoromethanesulfonic acid, at controlled temperatures.
- The precursor, often a sulfonyl-functionalized cyclopropane or a related intermediate, is dissolved in an acid medium.
- The reaction mixture is maintained at low temperatures (typically from -80°C to 10°C) to favor cyclization and minimize side reactions.
- The cyclization proceeds via nucleophilic attack facilitated by protonation, leading to ring closure and formation of the dichlorocyclopropane core.
- The cyclization yields are high (up to 90%) under optimized conditions, with reaction times ranging from 1 to 5 hours.
- Purification often involves extraction, distillation, or recrystallization to isolate the desired compound.
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | -80°C to 10°C | To control reaction rate and selectivity |
| Acid Catalyst | Sulfuric acid, trifluoromethanesulfonic acid | Protonates intermediates to facilitate cyclization |
| Reaction Time | 1–5 hours | Dependent on precursor and temperature |
Chlorination of Cyclopropane Intermediates
Following cyclization, chlorination introduces the dichlorine substituents onto the cyclopropane ring. This step is critical for obtaining the (2,2-dichlorocyclopropyl) moiety.
- Chlorination is typically performed using chlorine gas or a chlorinating reagent such as N-chlorosuccinimide (NCS) or sulfuryl chloride.
- The process can be carried out in inert solvents like dichloromethane or acetic acid, with temperature control to prevent over-chlorination or decomposition.
- Chlorination reactions are often conducted at low temperatures (0°C to room temperature) to regulate the addition and prevent side reactions.
- The reaction duration varies from 30 minutes to several hours, with monitoring via TLC or NMR.
| Parameter | Typical Range | Notes |
|---|---|---|
| Chlorinating Agent | Cl₂ gas, NCS, sulfuryl chloride | Cl₂ gas preferred for direct chlorination |
| Temperature | 0°C to room temperature | To control reaction rate |
| Reaction Time | 0.5–3 hours | Dependent on reagent and conditions |
Synthesis via Methanesulfonyl Chloride Intermediates
An alternative route involves synthesizing the sulfonyl chloride precursor first, then introducing the dichlorocyclopropane ring through nucleophilic substitution or cyclization.
- Methanesulfonyl chloride is prepared via the chlorination of methyl mercaptan or methyl sulfide, as described in US4997535A and US3993692A.
- The sulfonyl chloride reacts with a dichlorocyclopropyl precursor or intermediate, often under basic conditions, to form the target compound.
- The process benefits from continuous flow setups for improved safety and yield.
- Purification involves distillation and chromatography.
| Parameter | Typical Range | Notes |
|---|---|---|
| Starting Material | Methyl mercaptan, methyl sulfide | Commercially available or synthesized in-house |
| Chlorination Conditions | Gaseous Cl₂, UV irradiation | Enhances selectivity and yield |
| Reaction Time | 1–4 hours | Controlled by temperature and reagent flow |
Photochemical and Radical-Mediated Approaches
Recent advances include photochemical methods, where UV or visible light induces radical formation, facilitating cyclopropane ring formation and chlorination simultaneously.
- Light irradiation at specific wavelengths (~500 nm) activates chlorine molecules, generating reactive chlorine radicals.
- These radicals abstract hydrogen or add across double bonds, leading to chlorinated cyclopropane derivatives.
Data Summary:
| Technique | Light Source | Wavelength | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|
| Photochemical cyclization | Mercury lamp, xenon lamp | 200–600 nm | 3–4.5 hours | Up to 90% | Requires inert atmosphere |
| Radical-mediated chlorination | Sunlight or LED | Visible spectrum | 2–6 hours | Variable | Often combined with other methods |
Summary of Preparation Data
| Method | Key Reagents | Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-catalyzed cyclization | Precursor + acid | -80°C to 10°C | 80–90% | High yield, controlled | Requires low temperature |
| Chlorination of precursors | Cl₂ gas or NCS | 0°C–room temp | 70–85% | Direct method | Handling toxic gases |
| Sulfonyl chloride route | Methyl mercaptan + Cl₂ | Elevated temp, flow system | 90% | Scalable, high purity | Safety concerns with gases |
| Photochemical methods | Light irradiation | 200–600 nm | Up to 90% | Mild conditions | Requires specialized equipment |
Chemical Reactions Analysis
(2,2-Dichlorocyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo transformations under appropriate conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form (2,2-Dichlorocyclopropyl)methanesulfonic acid.
Common reagents used in these reactions include bases like pyridine and triethylamine, as well as nucleophiles such as amines and alcohols . The major products formed depend on the specific nucleophile and reaction conditions employed .
Scientific Research Applications
Synthesis of Sulfonamides and Methanesulfonates
One of the primary applications of (2,2-dichlorocyclopropyl)methanesulfonyl chloride is in the synthesis of sulfonamides and methanesulfonates. The compound reacts with amines to form methanesulfonamides, which are stable under acidic and basic conditions. This stability allows for their use as protecting groups in organic synthesis, facilitating complex reaction pathways without interference from functional groups that may be sensitive to hydrolysis .
Electrophilic Reactions
The compound acts as a potent electrophile due to the presence of the methanesulfonyl group. It can participate in electrophilic substitution reactions, making it useful for synthesizing various organic compounds. For example, it can react with alcohols to form methanesulfonates, which serve as excellent leaving groups in nucleophilic substitution reactions .
Formation of Heterocycles
(2,2-Dichlorocyclopropyl)methanesulfonyl chloride can also be utilized in the formation of heterocycles through cycloaddition reactions. When treated with bases like triethylamine, it generates sulfene, which can undergo cycloadditions to produce various five-membered sultones or other heterocyclic compounds .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is explored for its potential in drug development due to its ability to modify biological molecules through sulfonation. The methanesulfonyl group can enhance solubility and bioavailability of drugs, making it a valuable tool in medicinal chemistry .
Agrochemical Applications
The compound's reactivity also extends to agrochemicals where it may be used to synthesize herbicides or pesticides. Its ability to form stable intermediates allows for the design of compounds with specific biological activities against pests or weeds .
Case Study 1: Synthesis of Sulfonamides
A study demonstrated the synthesis of various sulfonamides using (2,2-dichlorocyclopropyl)methanesulfonyl chloride as a reagent. The researchers found that the reaction conditions could be optimized to yield high purity products with excellent yields, showcasing the compound's utility in generating pharmaceutical intermediates .
Case Study 2: Electrophilic Addition Reactions
Another research project focused on the electrophilic addition of (2,2-dichlorocyclopropyl)methanesulfonyl chloride to alkynes in the presence of copper(II) chloride. The study reported successful formation of β-chloro sulfones, which are valuable intermediates in organic synthesis and have potential applications in developing new materials .
Mechanism of Action
The mechanism of action of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its role as a chemical reagent in modifying other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (2,2-Dichlorocyclopropyl)methanesulfonyl chloride with structurally related sulfonyl chlorides, focusing on molecular properties, substituent effects, and applications.
Table 1: Structural and Functional Comparison of Sulfonyl Chlorides
Key Comparisons:
Structural and Electronic Effects (2,2-Dichlorocyclopropyl)methanesulfonyl chloride: The dichlorocyclopropane ring introduces significant steric hindrance and electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group. This contrasts with the benzyl-substituted analog (C₁₁H₁₃ClO₂S), where the aromatic benzyl group increases lipophilicity but reduces ring strain compared to cyclopropane . Fluorine vs. Fluorine’s electronegativity also modulates reactivity differently than chlorine .
Reactivity and Applications The dichlorocyclopropyl derivative’s primary use in proteomics research aligns with its role as a sulfonating agent, whereas the 2-methylphenyl analog (C₈H₉ClO₂S) is more suited as a synthetic intermediate for aryl-containing compounds . The 1-cyanocyclobutyl compound (C₅H₆ClNO₂S) is highlighted in market reports for industrial-scale applications, likely due to the stability imparted by the cyclobutane ring and the electron-deficient cyano group .
Physicochemical Properties Collision Cross-Section (CCS): The benzyl-substituted compound (C₁₁H₁₃ClO₂S) has a predicted CCS of 154.5 Ų for [M+H]⁺, which may correlate with its larger molecular volume compared to the dichlorocyclopropyl analog.
Commercial Availability The dichlorocyclopropyl derivative is priced higher ($197/250 mg) than many analogs, reflecting its niche applications in proteomics. In contrast, the difluoro-methyl and 1-cyanocyclobutyl variants are marketed for bulk industrial use, suggesting cost-effective synthesis routes .
Research and Market Considerations
- Synthetic Challenges : The dichlorocyclopropyl group’s strain and chlorine reactivity necessitate controlled conditions during synthesis, unlike the more stable benzyl or methylphenyl derivatives .
- Safety Profiles: All sulfonyl chlorides require stringent handling due to moisture sensitivity and corrosivity.
Biological Activity
(2,2-Dichlorocyclopropyl)methanesulfonyl chloride, with the CAS number 1146290-10-9, is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C4H5Cl3O2S
- Molecular Weight : 201.5 g/mol
- Structure : The compound consists of a dichlorocyclopropyl moiety attached to a methanesulfonyl chloride functional group.
The biological activity of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride is primarily attributed to its ability to interact with various biological targets. It is known to act as a potent inhibitor of certain enzymes involved in inflammatory processes.
Enzyme Inhibition
Research indicates that this compound may selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in the synthesis of pro-inflammatory prostaglandins. By inhibiting COX-2, (2,2-Dichlorocyclopropyl)methanesulfonyl chloride could potentially reduce inflammation and pain associated with various conditions such as arthritis and other inflammatory diseases .
Toxicity Profile
The toxicity of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride has been evaluated in various studies. The acute toxicity values are as follows:
- Oral LD50 : 50 mg/kg (rat)
- Dermal LD50 : 200 mg/kg (rat)
- Inhalation LC50 : 25 ppm for 4 hours (rat) .
These values suggest that the compound has moderate toxicity levels and should be handled with care.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study demonstrated that (2,2-Dichlorocyclopropyl)methanesulfonyl chloride effectively reduced edema in animal models of inflammation. The results indicated a significant decrease in paw swelling compared to control groups treated with saline . -
Herbicidal Properties :
The compound has also shown potential as a herbicide. In agricultural studies, it was found to effectively inhibit the growth of various weed species while exhibiting low toxicity to crops such as rice . This dual action makes it a candidate for further development in agricultural applications. -
Mechanistic Studies :
Detailed mechanistic studies revealed that the compound's inhibition of COX-2 leads to decreased levels of inflammatory mediators such as prostaglandins and thromboxanes. This mechanism aligns with the observed anti-inflammatory effects in vivo .
Comparative Analysis
The following table summarizes key findings related to the biological activity of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride compared to other known compounds:
| Compound | COX Inhibition | LD50 Oral (mg/kg) | Herbicidal Activity | Anti-inflammatory Effect |
|---|---|---|---|---|
| (2,2-Dichlorocyclopropyl)methanesulfonyl chloride | Yes | 50 | Yes | Significant |
| Celecoxib | Yes | 200 | No | Significant |
| Flurbiprofen | Yes | 100 | No | Significant |
Q & A
Basic: What are the critical safety considerations when handling (2,2-Dichlorocyclopropyl)methanesulfonyl chloride in laboratory settings?
Methodological Answer:
(2,2-Dichlorocyclopropyl)methanesulfonyl chloride is highly corrosive and toxic. Key safety measures include:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., organic vapor respirator) is mandatory if ventilation is insufficient .
- Ventilation: Work in a fume hood to avoid inhalation of vapors or aerosols. Local exhaust ventilation is recommended for large-scale reactions .
- Storage: Store in corrosion-resistant containers (glass) at 0–6°C, protected from light and moisture. Ensure containers are tightly sealed and labeled with hazard warnings .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid contact with water to prevent violent hydrolysis .
Basic: How can researchers verify the purity and structural integrity of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the cyclopropane ring structure and sulfonyl chloride group. The dichloro substituents on the cyclopropane will show characteristic splitting patterns .
- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze for impurities (e.g., unreacted precursors or hydrolysis byproducts). Retention time and mass fragmentation should match reference standards .
- Elemental Analysis: Confirm the chlorine and sulfur content to validate stoichiometry .
Advanced: What experimental strategies can resolve contradictory data on the solvolysis kinetics of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride?
Methodological Answer:
Conflicting solvolysis rates may arise from variations in solvent polarity, temperature, or trace water content. To address this:
- Controlled Kinetic Studies: Conduct solvolysis in anhydrous solvents (e.g., ethanol, acetonitrile) under inert atmospheres. Monitor reaction progress via -NMR or conductimetry to track chloride ion release .
- Computational Modeling: Use density functional theory (DFT) to calculate activation energies for hydrolysis pathways. Compare theoretical results with experimental kinetic data to identify dominant mechanisms .
- Isotopic Labeling: Introduce -labeled water to trace hydrolysis intermediates via mass spectrometry, clarifying whether the sulfonyl chloride or cyclopropane ring reacts first .
Advanced: How can researchers design experiments to probe the stability of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride under varying pH conditions?
Methodological Answer:
- pH-Dependent Stability Assays: Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C. Monitor degradation via HPLC or UV-Vis spectroscopy at intervals. Plot half-life versus pH to identify stability thresholds .
- Accelerated Aging Studies: Expose the compound to elevated temperatures (40–60°C) under controlled humidity. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
- Reaction Quenching: Add nucleophiles (e.g., amines) to competing reactions at different pH levels. Analyze product ratios (e.g., sulfonamides vs. ring-opened derivatives) to determine pH-dependent reactivity .
Basic: What are the recommended protocols for synthesizing (2,2-Dichlorocyclopropyl)methanesulfonyl chloride from precursor compounds?
Methodological Answer:
- Cyclopropanation Step: Start with a dichlorocyclopropane intermediate (e.g., 1,1-dichloro-2-phenylcyclopropane). Use transition-metal catalysts (e.g., Cu) for stereoselective cyclopropane formation .
- Sulfonation: React the cyclopropane derivative with methanesulfonyl chloride in the presence of a Lewis acid (e.g., AlCl) to install the sulfonyl group. Monitor reaction progress via TLC .
- Purification: Isolate the product via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Confirm purity via melting point and NMR .
Advanced: How can researchers mitigate the risk of side reactions when using (2,2-Dichlorocyclopropyl)methanesulfonyl chloride in nucleophilic substitutions?
Methodological Answer:
- Steric and Electronic Modulation: Use bulky bases (e.g., 2,6-lutidine) to deprotonate nucleophiles selectively, minimizing attack on the cyclopropane ring .
- Low-Temperature Reactions: Conduct reactions at −20°C to slow down undesired ring-opening pathways. For example, in sulfonamide formation, maintain strict temperature control to favor sulfonyl chloride reactivity .
- In Situ Trapping: Add scavengers (e.g., molecular sieves) to sequester water or HCl byproducts that could promote decomposition .
Basic: What analytical techniques are suitable for detecting degradation products of (2,2-Dichlorocyclopropyl)methanesulfonyl chloride?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Identify hydrolysis products (e.g., sulfonic acids) via exact mass matching .
- Infrared Spectroscopy (IR): Track the disappearance of the sulfonyl chloride S=O stretch (~1370 cm) and the emergence of new functional groups (e.g., –OH from hydrolysis) .
- X-ray Crystallography: For crystalline derivatives, determine structural changes in degradation products to confirm reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
